REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:24]=[C:25]([O:29][CH3:30])[C:26]=1[O:27][CH3:28])[C:6]([N:8]1[CH2:12][CH2:11][C:10]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[C:18]([Cl:23])[CH:17]=2)([CH2:13][CH2:14][OH:15])[CH2:9]1)=[O:7].C(N(CC)C(C)C)(C)C.[CH3:40][S:41](Cl)(=[O:43])=[O:42]>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:24]=[C:25]([O:29][CH3:30])[C:26]=1[O:27][CH3:28])[C:6]([N:8]1[CH2:12][CH2:11][C:10]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[C:18]([Cl:23])[CH:17]=2)([CH2:13][CH2:14][O:15][S:41]([CH3:40])(=[O:43])=[O:42])[CH2:9]1)=[O:7]
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Name
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1-(3,4,5-trimethoxybenzoyl)-3-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)pyrrolidine
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Quantity
|
200 mg
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Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)N2CC(CC2)(CCO)C2=CC(=C(C=C2)Cl)Cl)C=C(C1OC)OC
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Name
|
|
Quantity
|
0.17 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
0.066 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Cool in a ice-bath
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Type
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ADDITION
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Details
|
Add dropwise
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Type
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EXTRACTION
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Details
|
extract with 1 M hydrochloric acid solution and 5% sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
Dry the organic layer over MgSO4
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Type
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FILTRATION
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Details
|
filter
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Type
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CONCENTRATION
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Details
|
concentrate in vacuo
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)N2CC(CC2)(CCOS(=O)(=O)C)C2=CC(=C(C=C2)Cl)Cl)C=C(C1OC)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |